5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The molecule also contains a tetrahydrobenzo[f][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen and one oxygen atom . The molecule is substituted with a sulfonamide group, which is known for its biological activity .
Synthesis Analysis
The synthesis of this compound involves several steps and reagents . The process starts with CbzCl in THF at -20 °C, followed by n-BuLi in THF, from -78 °C to room temperature . The next steps involve refluxing in EtOH/H2O, treatment with MsCl and NEt3 in CH2Cl2, and reaction with potassium phthalimide in CH3CN . The final steps involve ring closure with N,N¢-carbonyldiimidazole (CDI) and DMAP in THF, and treatment with MeNH2 or N2H4âH2O in MeOH .Molecular Structure Analysis
The X-ray crystal structure of the compound in complex with human FXa has been determined . This structure provides insight into the binding mode of the compound and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The compound is a potent inhibitor of Factor Xa (FXa), a coagulation enzyme . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Wissenschaftliche Forschungsanwendungen
Ocular Hypotensive Activity
Research into derivatives of benzo[b]thiophene-2-sulfonamide, similar in structure to the compound , has revealed their utility as topically active inhibitors of ocular carbonic anhydrase, indicating potential for the treatment of glaucoma. Compounds such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have been identified as potent ocular hypotensive agents and selected for clinical evaluation due to their significant efficacy in lowering intraocular pressure in preclinical models (Graham et al., 1989).
Antimicrobial Activities
A series of biologically active derivatives, including N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, have been synthesized and demonstrated significant antimicrobial activities against various bacterial and fungal strains. These compounds showcase the diversity of therapeutic applications being explored with sulfonamide derivatives (Babu et al., 2013).
Carbonic Anhydrase Inhibition
Research into primary sulfonamide functionalities has led to the development of novel [1,4]oxazepine-based sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes. Such inhibitors could provide new treatments for conditions where modulation of carbonic anhydrase activity is beneficial, highlighting the compound's potential in therapeutic enzyme inhibition (Sapegin et al., 2018).
Antitumor and Antibacterial Agents
Novel thiophene derivatives containing sulfonamido moieties have been synthesized and evaluated for their antitumor and antibacterial properties. These studies contribute to the understanding of the compound's broader applications in developing new therapeutic agents against cancer and bacterial infections (Hafez et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target in antithrombotic therapy .
Mode of Action
This compound acts as a direct inhibitor of FXa . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound affects the coagulation cascade, specifically the action of FXa. By inhibiting FXa, it prevents the conversion of prothrombin to thrombin, thereby reducing clot formation .
Pharmacokinetics
The compound has been identified as having good oral bioavailability . This means it can be effectively absorbed from the gastrointestinal tract and reach systemic circulation, which is crucial for its action as an anticoagulant .
Result of Action
The result of the compound’s action is a reduction in thrombus formation, making it an effective antithrombotic agent . It has excellent in vivo antithrombotic activity .
Biochemische Analyse
Biochemical Properties
This compound interacts with the coagulation enzyme Factor Xa (FXa), inhibiting its activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Cellular Effects
The inhibition of FXa by 5-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide impacts various cellular processes. It influences cell function by altering cell signaling pathways and gene expression related to coagulation .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to FXa, inhibiting its activity, and thus preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade .
Eigenschaften
IUPAC Name |
5-chloro-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c1-17-6-7-21-11-3-2-9(8-10(11)14(17)18)16-23(19,20)13-5-4-12(15)22-13/h2-5,8,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUOZTVZOGZISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.